3-Bromo-5-(pyridin-2-yloxy)pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Heterocyclic Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital scaffold in the landscape of organic chemistry. chemicalbook.com Its structural motif is found in a multitude of naturally occurring compounds essential for life, including vitamins like niacin and pyridoxine, and alkaloids such as nicotine. chemicalbook.comchemspider.com Beyond its presence in nature, the pyridine framework is one of the most extensively utilized scaffolds in the design and synthesis of pharmaceutical agents. chemicalbook.comwikipedia.org In fact, after piperidine, pyridine is the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). chemspider.com
The utility of the pyridine scaffold stems from its unique electronic properties and its capacity for functionalization. The nitrogen atom imparts a degree of polarity and basicity, which can enhance the water solubility of larger molecules, a desirable trait for drug candidates. chemicalbook.com Pyridine derivatives serve diverse roles as ligands for organometallic complexes, in asymmetric catalysis, and as foundational building blocks for functional materials. chemicalbook.com Their adaptability allows chemists to fine-tune molecular properties, leading to the discovery of a wide range of therapeutic agents, such as the antihypertensive drug Torasemide and the anti-cancer agent Vismodegib. chemspider.com
Research Context of Halogenated Pyridine Derivatives as Synthetic Intermediates
Within the broad family of pyridine derivatives, halogenated pyridines stand out as exceptionally important synthetic intermediates. libretexts.org The introduction of a halogen atom, such as bromine, onto the pyridine ring provides a reactive handle for a vast array of subsequent chemical transformations. libretexts.orgbeilstein-journals.org This carbon-halogen (C-Hal) bond is a linchpin in modern synthetic strategy, enabling chemists to construct more complex molecules through various cross-coupling reactions. nih.gov
These reactions are fundamental in the development of new pharmaceuticals and agrochemicals, where the ability to systematically modify a core structure is essential for structure-activity relationship (SAR) studies. libretexts.orgbeilstein-journals.org SAR studies involve creating a library of related compounds to determine which structural features are critical for a molecule's biological activity. Halopyridines are invaluable starting materials for this process.
However, the synthesis of halopyridines is not without its challenges. The electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic halogenation reactions, often necessitating harsh conditions like high temperatures and strong acids. nih.gov Furthermore, controlling the position of halogenation (regioselectivity) can be difficult, with reactions often yielding mixtures of isomers. libretexts.org Overcoming these hurdles has been a significant focus of research, leading to the development of innovative methods, such as those employing Zincke imine intermediates, which allow for highly regioselective halogenation of pyridines under milder conditions. libretexts.orgbeilstein-journals.orggoogle.com
Interactive Table 1: Examples of Halogenated Pyridine Intermediates and Their Synthetic Utility
| Intermediate | Synthetic Application | Reference |
|---|---|---|
| 2-Bromopyridine | Precursor for Buchwald-Hartwig amination to form 2-aminopyridines. | nih.gov |
| 3-Bromopyridine (B30812) | Used in Suzuki-Miyaura coupling to form 3-arylpyridines. | researchgate.net |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Key intermediate for several crop-protection products. | nih.gov |
| 3,5-Dibromopyridine (B18299) | Used in polyarylation reactions to create complex pyridine structures. | beilstein-journals.org |
Overview of 3-Bromo-5-(pyridin-2-yloxy)pyridine within Advanced Synthetic and Mechanistic Studies
The compound This compound is a specific example of a halogenated pyridine derivative that combines several key structural features, positioning it as a versatile building block for advanced synthesis. Its molecular architecture consists of a central pyridine ring substituted with a bromine atom at the 3-position and a pyridin-2-yloxy group at the 5-position. The likely synthetic route to this compound involves the coupling of 3-Bromo-5-hydroxypyridine (B18002) sigmaaldrich.com with a 2-halopyridine via a nucleophilic aromatic substitution or an etherification reaction.
The true value of This compound in synthetic and mechanistic studies lies in the reactivity of its C-Br bond. This site is primed for participation in a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis. For instance, the bromine atom can be substituted with carbon-based fragments using the Suzuki-Miyaura reaction or with nitrogen-based nucleophiles via the Buchwald-Hartwig amination. wikipedia.orgresearchgate.net These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, respectively.
Interactive Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents | Potential Product | Significance |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 3-Aryl-5-(pyridin-2-yloxy)pyridine | Forms C-C bonds, building molecular complexity. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 3-Amino-5-(pyridin-2-yloxy)pyridine | Forms C-N bonds, crucial for pharmaceuticals. |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-Alkynyl-5-(pyridin-2-yloxy)pyridine | Introduces alkyne functionality for further reaction. |
| Heck Coupling | Alkene, Pd catalyst, Base | 3-Alkenyl-5-(pyridin-2-yloxy)pyridine | Forms C-C double bonds. |
| Cyanation | Cyanide source, Pd or Cu catalyst | 5-(Pyridin-2-yloxy)nicotinonitrile | Introduces a nitrile group, a versatile synthon. |
Structure
3D Structure
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
3-bromo-5-pyridin-2-yloxypyridine |
InChI |
InChI=1S/C10H7BrN2O/c11-8-5-9(7-12-6-8)14-10-3-1-2-4-13-10/h1-7H |
InChI Key |
RPLHEOWRIAKTGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Bromo 5 Pyridin 2 Yloxy Pyridine and Its Analogs
Strategic Approaches to C-O Bond Formation in Pyridinyloxy Systems
The formation of the ether bond between two pyridine (B92270) rings is a critical step in the synthesis of 3-Bromo-5-(pyridin-2-yloxy)pyridine. This can be achieved through several strategic approaches, primarily involving nucleophilic aromatic substitution or metal-catalyzed coupling reactions. harvard.edursc.org
Nucleophilic Aromatic Substitution Strategies for Pyridine Ethers
Nucleophilic aromatic substitution (SNAr) is a fundamental method for forming pyridine ethers. researchgate.netmasterorganicchemistry.com In this type of reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com For the synthesis of pyridine ethers, an alcohol or its corresponding alkoxide acts as the nucleophile, attacking a pyridine ring that has a suitable leaving group, such as a halogen. researchgate.net
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The reactivity is further enhanced by the presence of electron-withdrawing groups. The positions most susceptible to nucleophilic attack are C-2 and C-4 (ortho and para to the nitrogen atom). stackexchange.com This is because the negative charge of the intermediate, known as a Meisenheimer complex, can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.comnih.gov Attack at the C-3 position does not allow for this stabilization. stackexchange.com
For the synthesis of this compound, a common approach would involve the reaction of a 3-bromo-5-hydroxypyridine (B18002) with a 2-halopyridine, or conversely, a 3-bromo-5-halopyridine with a 2-hydroxypyridine (B17775). The choice of reactants and conditions, such as the base and solvent, is crucial for the success of the reaction. Strong bases are often required to deprotonate the hydroxyl group, forming a more potent nucleophile. High temperatures may also be necessary to overcome the activation energy of the reaction. researchgate.net Lewis acids can also be employed to activate the pyridine ring towards nucleophilic attack. researchgate.net
Metal-Catalyzed O-Arylation and O-Alkylation Reactions
Metal-catalyzed cross-coupling reactions have become powerful tools for the formation of C-O bonds in the synthesis of diaryl ethers, including pyridinyloxy systems. These methods often offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.
Palladium-catalyzed reactions are widely used for the formation of C-O bonds. researchgate.netyoutube.com The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. youtube.com In the context of synthesizing pyridine ethers, a palladium catalyst facilitates the coupling of a halopyridine with a hydroxypyridine. The choice of ligand for the palladium catalyst is critical and can significantly influence the reaction's efficiency and selectivity. nih.gov For instance, phosphine (B1218219) ligands are commonly employed in these coupling reactions. nih.gov
Recent advancements have focused on the direct C-H arylation of pyridine N-oxides, which provides an alternative route to 2-arylpyridines and could be adapted for O-arylation. rsc.orgrsc.org These methods often utilize a palladium catalyst in the presence of an oxidant. rsc.org
Copper-catalyzed Ullmann condensation is a classical and still widely used method for the formation of diaryl ethers. This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst, often at high temperatures. The use of ligands such as L-proline can promote the reaction, allowing for milder conditions. mdpi.com
More recent developments in copper catalysis include methods that proceed via radical intermediates. nih.govnih.gov For example, copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters has been developed for the synthesis of 2-arylpyridines, which could potentially be extended to O-arylation. rsc.org These newer methods often offer advantages in terms of reaction conditions and functional group tolerance.
Regioselective Bromination and Halogenation Pathways
The introduction of a bromine atom at a specific position on the pyridine ring is a key step in the synthesis of this compound. The inherent reactivity of the pyridine ring towards electrophilic substitution is low. Therefore, direct bromination of pyridine often requires harsh conditions and can lead to a mixture of products. google.com
A common strategy to achieve regioselective halogenation is to use a substituted pyridine as the starting material. For example, the synthesis of 3-bromopyridine (B30812) can be achieved by reacting pyridine with hydrobromic acid and hydrogen peroxide. google.com Another approach involves the use of pyridine N-oxides, which are more reactive towards electrophilic substitution at the 2- and 4-positions. researchgate.net After the substitution reaction, the N-oxide can be deoxygenated to yield the desired substituted pyridine.
For the synthesis of this compound, the bromination step can be performed either before or after the formation of the ether linkage. If the ether is formed first, the directing effects of the pyridinyloxy group will influence the position of bromination. Conversely, starting with a pre-brominated pyridine derivative, such as 3,5-dibromopyridine (B18299), allows for selective functionalization at one of the bromine positions.
A synthetic route for 2-amino-5-bromo-3-hydroxypyridine, an intermediate for the drug lorlatinib (B560019), involves the bromination of a 3H-oxazolo[4,5-b]pyridin-2-one intermediate. google.com This highlights the use of heterocyclic precursors to control the regioselectivity of halogenation.
Derivatization and Functionalization of the Pyridine Core
The this compound scaffold can be further modified to create a library of analogs with diverse properties. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions. nih.govthieme-connect.de
For instance, the Suzuki cross-coupling reaction, which is palladium-catalyzed, can be used to replace the bromine atom with a wide range of aryl or heteroaryl groups. mdpi.com This reaction typically involves the coupling of the bromo-substituted pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.com
The bromine can also be converted to other functional groups through nucleophilic substitution or other transition-metal-catalyzed reactions. For example, the Ullmann coupling reaction can be used to form a C-N bond by reacting the bromo-substituted pyridine with an amine in the presence of a copper catalyst. mdpi.com
Furthermore, the pyridine nitrogen atoms can be alkylated or otherwise functionalized. researchgate.net The electronic properties of the pyridine rings can also be modulated by introducing various substituents, which can in turn influence the biological activity or material properties of the final compound. The development of methods for the selective functionalization of pyridine C-H bonds is an active area of research and offers powerful new ways to derivatize the pyridine core. nih.govnih.gov
Data Tables
Table 1: Examples of Reagents for the Synthesis of Pyridine Derivatives
| Reagent Name | CAS Number | Use in Synthesis |
|---|---|---|
| This compound | 1334294-08-4 | Target compound |
| 3-Bromo-5-(pyridin-3-yloxy)pyridine | Not Available | Analog of the target compound synchem.de |
| 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride | 1803608-84-5 | Analog of the target compound sigmaaldrich.com |
| 5-Bromo-2-methylpyridin-3-amine | Not Available | Starting material for Suzuki coupling mdpi.com |
| N-[5-Bromo-2-methylpyridine-3-yl]acetamide | Not Available | Intermediate for Suzuki coupling mdpi.com |
| 2-Amino-5-bromo-3-hydroxypyridine | Not Available | Intermediate for lorlatinib synthesis google.com |
| 3-Bromo-5-(prop-1-en-2-yl)pyridine | Not Available | Example of a derivatized pyridine chemicalbook.com |
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-bromo-5-hydroxypyridine |
| 2-halopyridine |
| 3-bromo-5-halopyridine |
| 2-hydroxypyridine |
| 3-bromopyridine |
| 3,5-dibromopyridine |
| 2-amino-5-bromo-3-hydroxypyridine |
| 3H-oxazolo[4,5-b]pyridin-2-one |
| lorlatinib |
| L-proline |
| 3-Bromo-5-(pyridin-3-yloxy)pyridine |
| 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride |
| 5-Bromo-2-methylpyridin-3-amine |
| N-[5-Bromo-2-methylpyridine-3-yl]acetamide |
| 3-Bromo-5-(prop-1-en-2-yl)pyridine |
Introduction of Additional Substituents via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures from halo-aromatic precursors like this compound. nih.gov
The Suzuki-Miyaura reaction is a widely utilized method for creating C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. nih.gov Investigations into the Suzuki-Miyaura coupling of bromopyridine derivatives have demonstrated its efficacy in generating biaryl and heteroaryl structures. researchgate.netmdpi.com For analogs of this compound, such as 5-bromo-2-methylpyridin-3-amine, palladium-catalyzed coupling with various arylboronic acids proceeds efficiently to yield novel pyridine derivatives. mdpi.com These reactions are typically carried out in a solvent mixture like 1,4-dioxane (B91453) and water, using a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ at elevated temperatures (85-95 °C). mdpi.comnih.gov
The choice of catalyst, ligand, and base is crucial for achieving high yields and suppressing side reactions. For instance, Pd(OAc)₂ has been found to be highly efficient for the coupling of various heteroaryl halides with potassium aryltrifluoroborates in aqueous systems. researchgate.net The reaction conditions can be optimized to handle a wide range of functional groups on the boronic acid partner, making it a versatile tool for creating libraries of substituted pyridine compounds. mdpi.comrsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Analogs
| Bromopyridine Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | mdpi.com |
| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | - | Aqueous EtOH | Moderate to Excellent | researchgate.net |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | - | beilstein-journals.org |
This table is illustrative and based on data for analogous compounds.
The Buchwald-Hartwig amination has become a foundational method for the synthesis of aryl amines via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction is particularly valuable for constructing C-N bonds, which are ubiquitous in pharmaceuticals. wikipedia.orgorganic-chemistry.org The strategy involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
For bromopyridine substrates, the choice of phosphine ligand is critical to the success of the reaction. Bidentate ligands like BINAP and DPPF, as well as sterically hindered monodentate ligands, have been developed to improve reaction rates and yields, and to expand the scope to include a wide variety of primary and secondary amines. wikipedia.orgchemspider.com Strong bases, such as sodium tert-butoxide (NaOtBu), are typically essential for catalyst turnover. researchgate.net Practical applications have shown the successful amination of 2-bromopyridines with volatile amines in sealed tubes, yielding secondary and tertiary aminopyridines that are otherwise difficult to synthesize. researchgate.net
Table 2: Key Parameters for Buchwald-Hartwig Amination of Bromopyridines
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Result | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOtBu | Toluene | 60% Yield | chemspider.com |
| 2-Bromopyridines | Volatile primary/secondary amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 55-98% Yield | researchgate.net |
This table is illustrative and based on data for analogous compounds.
The Sonogashira reaction provides a reliable route for the formation of C(sp²)-C(sp) bonds through the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org It has been successfully applied to bromopyridine derivatives to install alkyne functionalities, which are themselves versatile handles for further chemical modification, such as in click chemistry or cyclization reactions. soton.ac.uknih.gov
Recent studies have focused on developing copper-free Sonogashira conditions to create more environmentally benign protocols. organic-chemistry.orgresearchgate.net For example, the coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines with a wide range of terminal alkynes has been achieved, demonstrating compatibility with various functional groups including free alcohols and amines. soton.ac.ukresearchgate.net These reactions highlight the potential for selectively functionalizing the 3-position of the pyridine ring in this compound with diverse alkyne groups.
Table 3: Conditions for Sonogashira Coupling of Bromopyridine Analogs
| Bromopyridine Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 6-Bromo-3-fluoro-2-cyanopyridine | Functionalized Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | High (e.g., 90%) | soton.ac.uk |
| Peptidic Aryl Bromides | Various Alkynes | [PdCl₂(CH₃CN)₂] / sXPhos | Cs₂CO₃ | H₂O/MeCN | Good | nih.gov |
This table is illustrative and based on data for analogous compounds.
Manipulation of the Bromo-Substituent for Further Transformations
Beyond cross-coupling reactions, the bromine atom on the pyridine ring is a versatile handle for other important chemical transformations. One key strategy is metal-halogen exchange to form an organometallic intermediate. For instance, treatment of 3-bromopyridine with a strong base like lithium diisopropylamide (LDA) can generate 3-lithiopyridine. researchgate.net This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce new substituents. A notable example is the reaction with trialkyl borates followed by hydrolysis to furnish the corresponding 3-pyridine boronic acid, a valuable reagent for subsequent Suzuki-Miyaura couplings. researchgate.net
The bromine atom can also participate in nucleophilic substitution reactions, where it is displaced by nucleophiles such as thiols or alkoxides, although this is generally less common for aryl bromides unless activated.
Modifications of the Pyridin-2-yloxy Moiety
The pyridin-2-yloxy portion of the molecule also presents opportunities for synthetic modification. The ether linkage itself can be a target, but reactions on the second pyridine ring are more common. For instance, O-alkylation or O-acylation of the corresponding 2-pyridone precursors can be used to synthesize the pyridin-2-yloxy ether bond. nih.gov
Furthermore, the pyridine ring of the pyridin-2-yloxy group can undergo its own set of reactions, provided the conditions are chosen carefully to avoid cleavage of the ether linkage or reaction at the brominated pyridine ring. Electrophilic substitution on this ring is possible, though the pyridine nitrogen deactivates the ring towards such reactions. More practically, functional groups already present on this ring can be manipulated. For example, if the pyridin-2-yloxy moiety were to be constructed from a precursor like 3-fluoro-2-hydroxypyridine, this could be nitrated and subsequently chlorinated to introduce additional handles for derivatization. nih.gov These multi-step sequences allow for the synthesis of highly complex and decorated diaryl ether structures.
Mechanistic Investigations of Reactions Involving 3 Bromo 5 Pyridin 2 Yloxy Pyridine
Elucidation of Reaction Pathways for Pyridine (B92270) O-Arylation
The formation of the diaryl ether moiety in 3-Bromo-5-(pyridin-2-yloxy)pyridine typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction, most commonly via an Ullmann condensation or a related copper-catalyzed coupling. wikipedia.orgorganic-chemistry.org The classical Ullmann ether synthesis involves the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst at elevated temperatures. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of 2-hydroxypyridine (B17775) with 3,5-dibromopyridine (B18299) or a related activated pyridine derivative.
The generally accepted mechanism for the Ullmann condensation involves the in-situ formation of a copper(I) alkoxide from the reaction of the phenol (or hydroxypyridine) with the copper catalyst. This copper(I) species then undergoes oxidative addition with the aryl halide. The resulting aryl-copper(III)-alkoxide intermediate subsequently undergoes reductive elimination to form the diaryl ether and regenerate a copper(I) species, which continues the catalytic cycle. organic-chemistry.org
A plausible pathway for the synthesis of this compound is the reaction of the sodium or potassium salt of 2-hydroxypyridine with 3,5-dibromopyridine. The reaction is catalyzed by a copper(I) salt, such as copper(I) iodide, and often requires a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and elevated temperatures. wikipedia.orgmdpi.com
Table 1: Proposed Key Intermediates in the Ullmann Synthesis of this compound
| Intermediate | Description |
| Pyridin-2-olate salt | The nucleophile, formed by deprotonation of 2-hydroxypyridine. |
| Copper(I) pyridin-2-olate | The active copper-nucleophile complex. |
| Aryl-copper(III) intermediate | Formed via oxidative addition of 3,5-dibromopyridine to the copper(I) complex. |
It is important to note that modern variations of the Ullmann ether synthesis may employ ligands, such as phenanthroline or diamines, to stabilize the copper catalyst and allow for milder reaction conditions. wikipedia.org
Mechanistic Studies of Bromine Reactivity in Cross-Coupling Reactions
The bromine atom at the 3-position of the pyridine ring in this compound is a key handle for further functionalization through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are prominent examples.
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The catalytic cycle is well-established and involves three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. libretexts.org
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide. libretexts.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. libretexts.org
The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the oxidative addition and reductive elimination steps. nih.govnih.gov
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.orgorganic-chemistry.org The mechanism is analogous to the Suzuki coupling and proceeds through a similar catalytic cycle of oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product. wikipedia.orglibretexts.org Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective in promoting these couplings. wikipedia.org
Table 2: Comparison of Mechanistic Steps in Suzuki and Buchwald-Hartwig Reactions
| Step | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Catalyst | Pd(0) complex | Pd(0) complex |
| Substrates | Aryl bromide, Organoboron reagent | Aryl bromide, Amine |
| Key Intermediate | Aryl-Pd(II)-boronate complex | Aryl-Pd(II)-amido complex |
| Product | Aryl-Aryl | Aryl-Amine |
Radical and Ionic Pathways in Pyridine Derivatization
While many transformations of pyridine derivatives proceed through well-defined ionic intermediates, the involvement of radical pathways cannot be disregarded, particularly under certain reaction conditions. For instance, in some photocatalyzed reactions of pyridine N-oxides, the generation of a cationic vinyl radical intermediate has been demonstrated. libretexts.org
In the context of this compound, radical pathways could potentially be initiated under high-temperature conditions or in the presence of radical initiators. For example, a homolytic cleavage of the carbon-bromine bond could lead to a pyridyl radical, which could then participate in various radical-mediated transformations. However, such pathways are generally less common and less controlled than the well-established palladium-catalyzed ionic mechanisms.
Ionic pathways are the predominant routes for the reactions discussed. In the Ullmann condensation, the key intermediates are ionic copper species and the pyridin-2-olate anion. wikipedia.orgorganic-chemistry.org In palladium-catalyzed cross-coupling reactions, the entire catalytic cycle involves the interplay of various ionic palladium intermediates. libretexts.orgwikipedia.org
Nucleophilic aromatic substitution (SNAr) on the pyridine ring not bearing the bromine atom is also a possibility, especially if the ring is activated by the pyridyloxy substituent. The attack of a nucleophile would proceed through a negatively charged Meisenheimer-like intermediate, where the negative charge is stabilized by the electronegative nitrogen atom. stackexchange.comyoutube.com The stability of this intermediate dictates the feasibility and regioselectivity of the substitution. stackexchange.com
Influence of Steric and Electronic Factors on Reaction Selectivity and Regioselectivity
The reactivity and selectivity of reactions involving this compound are governed by a combination of steric and electronic factors.
Electronic Factors:
The pyridine nitrogen atom is electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6). stackexchange.comyoutube.com
The bromine atom at the 3-position is an electron-withdrawing group, further influencing the electron density of the pyridine ring.
The pyridyloxy group at the 5-position has a more complex electronic influence. The oxygen atom can donate electron density through resonance but is also inductively withdrawing. The net effect will influence the reactivity of both pyridine rings.
In nucleophilic aromatic substitution reactions, attack is favored at positions that can best stabilize the resulting negative charge in the intermediate. For a pyridine ring, this is typically the 2- and 4-positions, where the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com
Steric Factors:
The steric hindrance around the bromine atom at the 3-position can influence the rate of oxidative addition in cross-coupling reactions. Bulky ligands on the palladium catalyst can also play a significant role in controlling the accessibility of the catalyst to the C-Br bond.
The pyridyloxy group is relatively bulky and can sterically hinder attack at the adjacent positions (4 and 6) on its own pyridine ring.
In cross-coupling reactions, the regioselectivity is predetermined by the position of the bromine atom. However, in reactions where multiple C-H bonds could potentially be activated, both steric and electronic factors will direct the regiochemical outcome. For instance, in a directed C-H activation reaction, a directing group would likely be required to achieve high regioselectivity.
In-Depth Computational Analysis of this compound Remains Elusive
A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical chemistry studies for the specific compound, this compound. Despite the growing importance of computational methods in understanding molecular structure and reactivity, detailed analyses as per the requested outline—including specific Density Functional Theory (DFT) optimizations, conformational analyses, Frontier Molecular Orbital (FMO) studies, and Molecular Electrostatic Potential (MEP) mapping—for this particular molecule have not been publicly documented.
While extensive research exists applying these theoretical methods to a wide array of pyridine derivatives, the specific ether linkage between a 3-bromopyridine (B30812) and a pyridine ring at the 5- and 2-positions, respectively, has not been the subject of published computational investigation.
Therefore, it is not possible to provide the detailed, scientifically accurate content for the following specified sections and subsections for this compound:
Computational and Theoretical Chemistry Studies
Reactivity Prediction and Reaction Pathway Modeling
Searches for this information have consistently resulted in studies on related but structurally distinct molecules, such as other brominated pyridines or different pyridine-ether compounds. Using data from these non-identical molecules would be scientifically inappropriate and misleading. The unique electronic and steric effects arising from the specific arrangement of the bromo-substituent, the ether bridge, and the nitrogen atoms in both aromatic rings of 3-Bromo-5-(pyridin-2-yloxy)pyridine necessitate a dedicated computational study to generate the specific data points requested.
Until such research is conducted and published, a detailed article on the computational and theoretical chemistry of this compound, as per the structured outline, cannot be generated.
Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Studies
There are currently no published studies that specifically detail the non-covalent interactions (NCIs) or hydrogen bonding patterns of this compound.
In related molecular systems containing pyridine (B92270) and halogenated rings, researchers commonly employ computational methods like Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis to understand the complex web of non-covalent forces that govern crystal packing and molecular recognition. These studies often reveal a variety of interactions, including:
Hydrogen Bonds: Conventional and unconventional hydrogen bonds, such as C–H···N and C–H···O, are expected to play a significant role in the supramolecular assembly of pyridyl-ether structures.
Halogen Bonding: The bromine atom on the pyridine ring is a potential halogen bond donor, capable of interacting with Lewis bases.
π-Interactions: π-π stacking between the aromatic rings and C–H···π interactions are also anticipated to be key stabilizing forces.
Without specific research on this compound, any discussion of its NCI profile remains speculative, based on the behavior of similar functional groups in other molecules.
Theoretical Spectroscopic Parameter Prediction
Similarly, there is a lack of published data on the theoretical prediction of spectroscopic parameters for this compound.
Computational chemists frequently use DFT and its time-dependent extension (TD-DFT) to calculate various spectroscopic properties, providing valuable insights that complement experimental data. These theoretical predictions typically include:
Vibrational Frequencies: Calculation of infrared (IR) and Raman spectra helps in the assignment of experimental vibrational bands.
Nuclear Magnetic Resonance (NMR): Prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation.
Electronic Spectra: TD-DFT calculations can predict UV-Vis absorption spectra, providing information about electronic transitions within the molecule.
While experimental spectra for related compounds like 3-bromopyridine (B30812) are available, the specific theoretical spectroscopic parameters for this compound have not been reported in the scientific literature.
Advanced Spectroscopic Characterization Methodologies in Research
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. For 3-Bromo-5-(pyridin-2-yloxy)pyridine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To establish connectivity between atoms, multi-dimensional NMR techniques are paramount.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the two pyridine (B92270) rings. For instance, it would show correlations between adjacent protons on the 3-bromo-5-oxypyridine ring and on the pyridin-2-yl ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon atom in the molecular structure by linking it to its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the two aromatic rings through the ether linkage by showing a correlation between the protons on the pyridin-2-yl ring and the carbon atom of the other ring bearing the oxygen atom, and vice-versa.
While specific data for the target compound is unavailable, analysis of related structures like 3-bromopyridine (B30812) provides context for expected chemical shifts. sigmaaldrich.comwikipedia.org
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound (Note: This table is for illustrative purposes only as experimental data is not publicly available.)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| C-2 | - | - | H-4, H-6 |
| C-3 | - | - | - |
| C-4 | - | - | C-2, C-6, C-5 |
| C-5 | - | - | H-4, H-6, H-3' |
| C-6 | - | - | C-2, C-4, C-5 |
| C-2' | - | - | H-4', H-6', H-3' |
| C-3' | - | - | C-2', C-5' |
| C-4' | - | - | C-2', C-6' |
| C-5' | - | - | C-3', C-4' |
| C-6' | - | - | C-2', C-4' |
Solid-State NMR Investigations
Currently, there is no publicly available information regarding solid-state NMR studies on this compound. Should such studies be undertaken, they could provide valuable insights into the molecular structure and packing in the solid state, revealing information about polymorphism, molecular conformation, and intermolecular interactions that are not accessible in solution-state NMR.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. For this compound (C₁₀H₇BrN₂O), HRMS would provide a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 ppm. This allows for the unambiguous determination of the molecular formula. Furthermore, fragmentation studies, often conducted using techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns, providing additional structural confirmation. Key fragmentation pathways would likely involve the cleavage of the ether bond and loss of the bromine atom.
Table 2: Predicted HRMS Data for this compound (Note: This table is for illustrative purposes only as experimental data is not publicly available.)
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 250.9769 | Not Available |
| [M+Na]⁺ | 272.9588 | Not Available |
Vibrational Spectroscopic Analysis: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra for this compound would exhibit characteristic bands corresponding to the functional groups present.
IR Spectroscopy: Key expected absorptions would include C-H stretching vibrations of the aromatic rings, C=N and C=C stretching vibrations within the pyridine rings, and the characteristic C-O-C asymmetric and symmetric stretching of the diaryl ether linkage. The C-Br stretching frequency would also be observable, typically in the lower frequency region of the spectrum.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings. While no specific Raman data for the target compound is available, studies on related molecules like 2-amino-3-bromo-5-nitropyridine (B103754) show the utility of this technique. wikipedia.org
Table 3: Expected Vibrational Bands for this compound (Note: This table is for illustrative purposes only as experimental data is not publicly available.)
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aromatic C=C/C=N Stretch | 1600 - 1400 | IR, Raman |
| Asymmetric C-O-C Stretch | 1300 - 1200 | IR |
| Symmetric C-O-C Stretch | 1050 - 1000 | Raman |
| C-Br Stretch | 600 - 500 | IR |
Electronic Absorption and Emission Spectroscopic Investigations (UV-Vis, Fluorescence)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the aromatic pyridine systems. The position and intensity of these bands are influenced by the substitution pattern and the conjugation between the two rings.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all aromatic compounds are highly fluorescent, this technique could provide information about the excited state properties of this compound. The emission wavelength and quantum yield would be key parameters to determine. No specific UV-Vis or fluorescence data for the target compound have been reported in the literature.
X-ray Crystallographic Analysis for Solid-State Structural Elucidation
Single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal details about the crystal packing, including any intermolecular interactions such as π-π stacking or halogen bonding, which govern the solid-state architecture. At present, no crystal structure for this compound has been deposited in the Cambridge Structural Database or reported elsewhere in the public domain.
Structure Reactivity Relationship Srr and Molecular Recognition Studies Non Biological Targets/theoretical Frameworks
Exploration of Molecular Features Influencing Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of 3-Bromo-5-(pyridin-2-yloxy)pyridine are intrinsically linked to the electronic and steric properties of its constituent parts: the 3-bromopyridine (B30812) ring, the pyridin-2-yloxy moiety, and the interconnecting ether bridge.
The 3-bromopyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. The bromine atom at the 3-position further influences the ring's reactivity. Bromine is an ortho-, para-directing deactivator in electrophilic aromatic substitution on a benzene (B151609) ring, but in the context of a pyridine (B92270) ring, its effect is more complex. It deactivates the ring towards electrophilic attack and can act as a leaving group in nucleophilic aromatic substitution and cross-coupling reactions. The position of the bromine atom (meta to the nitrogen) makes it susceptible to displacement under specific reaction conditions, particularly in metal-catalyzed processes like Suzuki-Miyaura or Buchwald-Hartwig couplings mdpi.com.
The pyridin-2-yloxy group also significantly impacts the molecule's reactivity. The nitrogen atom in the second pyridine ring can be protonated or coordinate to metal centers, altering the electronic properties of the entire molecule. The ether oxygen atom, with its lone pairs, can also participate in hydrogen bonding and coordination.
Table 1: Predicted Reactivity Sites of this compound based on Analogous Compounds
| Functional Group/Position | Predicted Type of Reactivity | Rationale based on Analogous Compounds |
| Bromine at C3 of Pyridine | Susceptible to cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Brominated pyridines are common substrates for these reactions mdpi.com. |
| Nitrogen of 3-Bromopyridine | Basic site, potential for quaternization | Pyridine nitrogen is a well-known base and nucleophile nih.gov. |
| Nitrogen of Pyridin-2-yloxy | Basic site, potential for coordination to metals | The nitrogen in the pyridyloxy moiety can act as a donor ligand nih.gov. |
| Aromatic Rings | Susceptible to nucleophilic aromatic substitution under harsh conditions | Electron-deficient nature of pyridine rings facilitates such reactions. |
Ligand Design Principles and Coordination Properties of Pyridine Derivatives
The molecular architecture of this compound makes it an interesting candidate for a ligand in coordination chemistry. The presence of two nitrogen atoms and an ether oxygen provides multiple potential coordination sites.
While no specific metal complexes of this compound have been reported in the reviewed literature, the coordination chemistry of related bipyridyl and pyridyl ether ligands is well-established. The two nitrogen atoms could potentially act as a bidentate ligand, forming a chelate ring with a metal ion. The size and flexibility of the resulting chelate ring would depend on whether the coordination involves a bridging or chelating mode.
Studies on similar molecules, such as those containing the 2,2'-bipyridine (B1663995) or phenanthroline scaffold, have shown their ability to form stable complexes with a wide range of transition metals. These complexes have applications in catalysis, materials science, and as therapeutic agents nih.gov. The electronic properties of the ligand, influenced by substituents like the bromine atom, can tune the properties of the resulting metal complex, such as its redox potential and catalytic activity. For instance, research on metal complexes of 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone has demonstrated how the ligand structure influences the biological activity of the metal complex nih.gov.
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Potential Donor Atoms | Plausible Metal Ions |
| Monodentate | N (pyridin-3-yl) or N (pyridin-2-yl) | Various transition metals (e.g., Cu(II), Zn(II), Pd(II)) |
| Bidentate Chelating | N (pyridin-3-yl) and O (ether) | Alkali metals, alkaline earth metals, some transition metals |
| Bidentate Chelating | N (pyridin-2-yl) and O (ether) | Similar to above |
| Bidentate Bridging | N (pyridin-3-yl) and N (pyridin-2-yl) | Can bridge two metal centers |
The potential for this compound to participate in supramolecular assembly is significant. The aromatic rings can engage in π-π stacking interactions, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. The bromine atom can also participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering.
While no specific studies on the supramolecular assembly of this compound were found, research on related pyridine-containing molecules demonstrates their ability to form intricate one-, two-, and three-dimensional structures through a combination of these non-covalent interactions. For example, the crystal structure of 2,2'-(5-bromo-1,3-phenylene)bis-pyridine reveals the role of C-H···N hydrogen bonds and π-π stacking in its solid-state assembly nih.gov. It is plausible that this compound could form similar extended networks.
Computational Approaches to Molecular Recognition and Binding Mode Analysis
In the absence of experimental data, computational methods provide a powerful tool to predict the structure, properties, and interactions of this compound.
DFT calculations, as mentioned earlier, can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. This information is crucial for understanding its reactivity and potential as a ligand. For instance, DFT studies on 2-Amino-3-bromo-5-nitropyridine (B103754) have provided insights into its vibrational spectra and non-linear optical properties researchgate.net.
Molecular docking is a computational technique that can predict the preferred binding mode of a ligand to a receptor or enzyme active site. While this article excludes biological targets, the same principles apply to understanding interactions with non-biological hosts in supramolecular chemistry or materials science. Docking studies on pyrazolo[3,4-b]pyridine derivatives have been used to understand their binding to protein kinases, highlighting the importance of hydrogen bonding and π-π stacking interactions nih.gov. Similar computational approaches could be used to model the interaction of this compound with various host molecules or surfaces.
Table 3: Commonly Used Computational Methods for Studying Pyridine Derivatives
| Computational Method | Information Obtained | Relevance to this compound |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO), vibrational frequencies, NMR chemical shifts | Predicts reactivity, spectroscopic properties, and thermodynamic stability mdpi.comresearchgate.net. |
| Molecular Dynamics (MD) Simulation | Conformational flexibility, solvent effects, binding free energies | Assesses the dynamic behavior of the molecule and its complexes. |
| Molecular Docking | Preferred binding orientation, binding affinity | Predicts how the molecule might interact with a host or at an interface nih.gov. |
Stereochemical Investigations and Chiral Derivatives
The core structure of this compound is achiral. However, the introduction of a chiral center, for instance, by substitution on the pyridine rings or by using a chiral precursor in its synthesis, would lead to chiral derivatives with potential applications in asymmetric catalysis or as chiral building blocks.
The synthesis of chiral pyridine derivatives is an active area of research. For example, methods for the enantioselective synthesis of chiral 5-methoxycarbonylpyridin-2(1H)-ones have been developed. While not directly applicable to the synthesis of chiral this compound, these methodologies demonstrate the feasibility of creating stereochemically defined pyridine-based compounds.
Should a chiral version of this compound be synthesized, its stereochemical purity and absolute configuration would need to be determined using techniques such as chiral chromatography, polarimetry, and X-ray crystallography of a single crystal or a derivative with a known stereocenter.
Applications of 3 Bromo 5 Pyridin 2 Yloxy Pyridine As a Versatile Chemical Synthon
Building Block in Complex Heterocyclic Synthesis
There is a lack of specific examples in the provided search results detailing the use of 3-Bromo-5-(pyridin-2-yloxy)pyridine as a direct building block in the synthesis of complex heterocyclic structures. Generally, bromopyridines are recognized as valuable precursors in organic synthesis. For instance, related compounds such as 3-bromopyridine (B30812) are utilized as substrates in cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions to form more complex molecules. chempanda.com Additionally, other substituted bromopyridines, for example, 5-bromo-2-methylpyridin-3-amine, have been successfully used in palladium-catalyzed Suzuki cross-coupling reactions to generate novel pyridine (B92270) derivatives. mdpi.com The synthesis of thieno[2,3-b]pyridines has also been documented starting from different brominated pyridine precursors. mdpi.com However, specific reaction schemes and detailed research findings for the direct application of this compound in constructing complex heterocyclic systems are not present in the search results.
Precursor for Advanced Organic Materials Research
Information regarding the role of this compound as a precursor for advanced organic materials is not available in the provided search results. While research into pyridine-containing materials is an active field, with pyridine-3,5-dicarbonitrile (B74902) derivatives being investigated for applications in organic light-emitting diodes (OLEDs), there is no specific mention of this compound being used for this purpose. nih.gov The development of novel materials often relies on the specific electronic and structural properties of the precursor molecules, and without dedicated studies, the potential of this particular compound in materials science remains speculative.
Role in Catalysis and Reaction Development
There is no information in the provided search results concerning the role of this compound in catalysis or reaction development. Pyridine derivatives are frequently used as ligands in catalysis, but the specific application of this compound as a ligand or a catalyst component is not documented. nih.gov Research in this area often involves the design and synthesis of specific ligand architectures to achieve desired catalytic activity and selectivity. Without such studies, the potential catalytic applications of this compound are unknown.
Q & A
Q. What are the key synthetic methodologies for preparing 3-Bromo-5-(pyridin-2-yloxy)pyridine?
- Methodological Answer : A common approach involves bromination of precursor pyridine derivatives. For example, bromination of 2-amino-3-methylpyridine using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperature (60–80°C) yields brominated intermediates . Subsequent coupling reactions (e.g., Ullmann or Buchwald-Hartwig) with pyridin-2-ol derivatives can introduce the pyridin-2-yloxy moiety. Optimization of catalysts (e.g., CuI for Ullmann) and ligands (e.g., 1,10-phenanthroline) is critical for regioselectivity and yield .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and carbons (δ 110–160 ppm). The bromine atom induces deshielding in adjacent protons.
- IR : Stretching vibrations for C-Br (~550–650 cm⁻¹) and C-O-C (pyridin-2-yloxy, ~1200 cm⁻¹).
- HRMS : Exact mass calculation for C₁₀H₇BrN₂O ([M+H]⁺: 267.9784) confirms molecular integrity.
Cross-referencing with computational simulations (e.g., DFT-predicted spectra) enhances accuracy .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (Skin Irrit. Category 2 ).
- Ventilation : Use fume hoods due to potential respiratory irritation.
- Storage : Store in airtight containers at ambient temperature, away from oxidizers .
Advanced Research Questions
Q. How can cross-coupling reactions involving this compound be optimized for pharmaceutical intermediates?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ or Pd(dba)₂ with Xantphos ligands for Suzuki-Miyaura couplings.
- Solvent Effects : DMF or toluene at 100°C improves aryl boronic acid coupling efficiency.
- Yield Analysis : Monitor reaction progress via TLC and isolate products using column chromatography (hexane:EtOAc). Recent studies report yields >75% under optimized conditions .
Table 1 : Example reaction parameters:
| Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(dba)₂ | Xantphos | Toluene | 100 | 82 |
| PdCl₂ | PPh₃ | DMF | 80 | 68 |
Q. What computational strategies (e.g., DFT, MO analysis) elucidate the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311G(d,p) to map HOMO-LUMO gaps, highlighting electron-withdrawing effects of bromine and pyridyloxy groups. Studies show a HOMO-LUMO gap of ~4.2 eV, indicating stability .
- NLO Properties : Hyperpolarizability (β) calculations predict nonlinear optical activity, relevant for materials science .
- Charge Distribution : Natural Bond Orbital (NBO) analysis reveals charge transfer from oxygen to bromine, influencing reactivity .
Q. How can contradictions in synthetic yields from divergent bromination methods be resolved?
- Methodological Answer :
- Parameter Comparison : Contrast reaction conditions (e.g., brominating agents, solvents, temperatures). For instance, NBS in DMF vs. Br₂ in CHCl₃ may yield 60% vs. 45% due to side reactions .
- Byproduct Analysis : Use LC-MS to identify undesired products (e.g., dibrominated species) and adjust stoichiometry.
- Kinetic Studies : Monitor reaction rates via in-situ IR to optimize time-dependent yield.
Data Contradictions and Analytical Approaches
- Example : Discrepancies in reported melting points (e.g., 95–100°C vs. 105–110°C) may arise from polymorphic forms or impurities. Use DSC (Differential Scanning Calorimetry) to confirm thermal behavior .
Applications in Advanced Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
